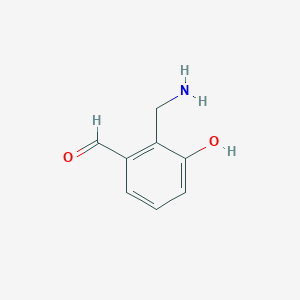
2-(Aminomethyl)-3-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-3-hydroxybenzaldehyde is an organic compound with the molecular formula C8H9NO2 It features a benzene ring substituted with an aminomethyl group (-CH2NH2) and a hydroxyl group (-OH) at the 3-position, and an aldehyde group (-CHO) at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with formaldehyde and ammonia in the presence of a catalyst. This reaction typically proceeds under mild conditions, such as room temperature and atmospheric pressure, and yields the desired product with good efficiency .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques to ensure high purity and yield. These methods could include continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2-(Aminomethyl)-3-hydroxybenzoic acid.
Reduction: 2-(Aminomethyl)-3-hydroxybenzyl alcohol.
Substitution: 2-(Aminomethyl)-3-chlorobenzaldehyde.
Scientific Research Applications
2-(Aminomethyl)-3-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-3-hydroxybenzaldehyde exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. For example, it could act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The aminomethyl and hydroxyl groups play crucial roles in these interactions, forming hydrogen bonds or participating in nucleophilic attacks .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)-4-hydroxybenzaldehyde: Similar structure but with the hydroxyl group at the 4-position.
2-(Aminomethyl)-3-methoxybenzaldehyde: Similar structure but with a methoxy group (-OCH3) instead of a hydroxyl group.
2-(Aminomethyl)-3-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
2-(Aminomethyl)-3-hydroxybenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of an aminomethyl group, hydroxyl group, and aldehyde group in a single molecule allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
2-(aminomethyl)-3-hydroxybenzaldehyde |
InChI |
InChI=1S/C8H9NO2/c9-4-7-6(5-10)2-1-3-8(7)11/h1-3,5,11H,4,9H2 |
InChI Key |
WWXJILFIUYJIIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)CN)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


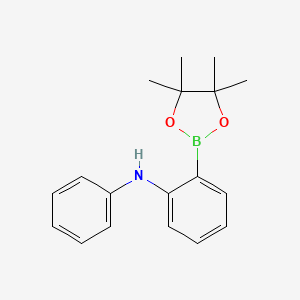

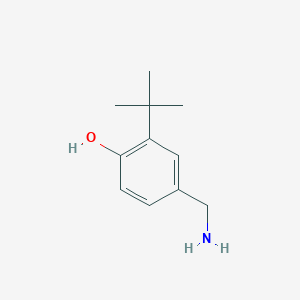

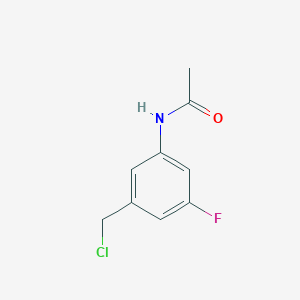
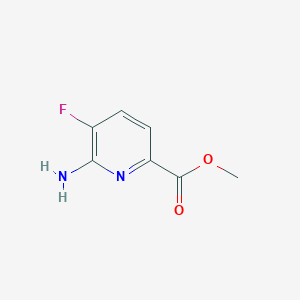

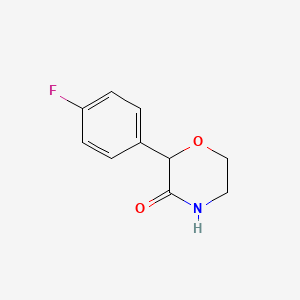


![1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14851202.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B14851206.png)

![Tert-butyl 3-[6-(difluoromethoxy)pyridin-3-yl]prop-2-enoate](/img/structure/B14851228.png)
